1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one 1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Brand Name: Vulcanchem
CAS No.: 37663-42-6
VCID: VC3796856
InChI: InChI=1S/C19H19NO2/c21-18-16-8-4-5-9-17(16)19(22-18)10-12-20(13-11-19)14-15-6-2-1-3-7-15/h1-9H,10-14H2
SMILES: C1CN(CCC12C3=CC=CC=C3C(=O)O2)CC4=CC=CC=C4
Molecular Formula: C19H19NO2
Molecular Weight: 293.4 g/mol

1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

CAS No.: 37663-42-6

Cat. No.: VC3796856

Molecular Formula: C19H19NO2

Molecular Weight: 293.4 g/mol

* For research use only. Not for human or veterinary use.

1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one - 37663-42-6

Specification

CAS No. 37663-42-6
Molecular Formula C19H19NO2
Molecular Weight 293.4 g/mol
IUPAC Name 1'-benzylspiro[2-benzofuran-3,4'-piperidine]-1-one
Standard InChI InChI=1S/C19H19NO2/c21-18-16-8-4-5-9-17(16)19(22-18)10-12-20(13-11-19)14-15-6-2-1-3-7-15/h1-9H,10-14H2
Standard InChI Key RZXNEAPKBXXMQP-UHFFFAOYSA-N
SMILES C1CN(CCC12C3=CC=CC=C3C(=O)O2)CC4=CC=CC=C4
Canonical SMILES C1CN(CCC12C3=CC=CC=C3C(=O)O2)CC4=CC=CC=C4

Introduction

Structural and Physicochemical Properties

Molecular Architecture

1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one features a spirocyclic framework where the isobenzofuran-3-one moiety shares a single atom (the spiro carbon) with the piperidine ring. This configuration imposes significant stereochemical constraints, influencing both its reactivity and biological interactions. The benzyl group at the 1'-position introduces aromatic character and modulates lipophilicity, critical for blood-brain barrier penetration.

Table 1: Key Physicochemical Parameters

PropertyValue
CAS Registry Number37663-42-6
Molecular FormulaC₁₉H₁₉NO₂
Molecular Weight293.4 g/mol
XLogP33.2 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bond Count3
Topological Polar Surface Area46.6 Ų

The compound's solubility profile remains challenging, with limited aqueous solubility (27.9 μg/mL in standard buffers) necessitating formulation strategies for in vivo studies.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) analysis reveals distinctive signals: the spiro carbon appears as a singlet at δ 68.0 ppm in ¹³C NMR, while the benzyl protons generate characteristic aromatic splitting patterns between δ 7.16–7.61 ppm in ¹H NMR . Infrared spectroscopy shows strong carbonyl stretching at 1712 cm⁻¹, confirming the isobenzofuranone ketone group .

Synthetic Methodologies

Multi-Step Synthesis

The synthesis follows a convergent strategy involving three critical phases:

  • Isobenzofuranone Core Formation: Friedel-Crafts acylation of o-xylene derivatives yields the bicyclic ketone precursor.

  • Piperidine Ring Construction: Mitsunobu reaction installs the nitrogen-containing ring system with stereochemical control.

  • Benzylation: Nucleophilic aromatic substitution introduces the benzyl group at the piperidine nitrogen .

Table 2: Representative Synthetic Protocol

StepReaction TypeReagentsYield (%)
1Friedel-Crafts AcylationAlCl₃, Acetyl Chloride78
2Reductive AminationNaBH₃CN, NH₄OAc65
3Mitsunobu CyclizationDIAD, PPh₃82
4BenzylationBnBr, K₂CO₃91

Biological Activity and Mechanism

Sigma Receptor Interactions

The compound demonstrates nanomolar affinity for σ1 receptors (Kᵢ = 12.3 nM) with moderate selectivity over σ2 subtypes (Kᵢ = 89.7 nM). Molecular docking simulations suggest the benzyl group occupies hydrophobic pockets in the receptor's transmembrane domain, while the spirocyclic system maintains optimal topology for binding.

Neuropharmacological Effects

In murine models of anxiety (elevated plus maze), 1'-benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (10 mg/kg i.p.) increased open-arm exploration time by 42% compared to controls, comparable to diazepam's efficacy. Electrophysiological studies show enhanced GABAergic transmission in hippocampal slices, suggesting synergistic effects with endogenous inhibitory systems.

Pharmacokinetic Profile

ADME Characteristics

Absorption: Oral bioavailability reaches 38% in rats due to first-pass metabolism.
Distribution: High brain-to-plasma ratio (3.2:1) at 60 minutes post-administration.
Metabolism: Hepatic CYP3A4-mediated oxidation generates two primary metabolites:

  • N-debenzylated derivative (M1, 22% of dose)

  • Hydroxylated benzyl species (M2, 14% of dose)
    Excretion: Renal elimination accounts for 61% of unchanged compound within 24 hours.

Challenges and Future Perspectives

While 1'-benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one shows therapeutic promise, key challenges persist:

  • Metabolic Stability: Rapid hepatic clearance necessitates prodrug development.

  • Target Specificity: Off-target effects on dopamine transporters require structural refinement.

  • Formulation Science: Poor aqueous solubility limits intravenous delivery options.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator